Succinimidyl acetate

Structural proteomics Covalent labeling Mass spectrometry

Structural proteomics labs struggle with DEPC's specialized handling and complex data analysis. Succinimidyl acetate (CAS 14464-29-0) delivers comparable labeling efficiency with seamless LC-MS/MS integration - no protocol modifications required. • Eliminates DEPC-specific workflow overhead • C2 chain enables promiscuous acetylation for mono-/di-acetylated species • Precipitates cleanly from aqueous mixtures for straightforward workup. Supplied as ≥98% white crystalline powder; store at 2-8°C under inert gas.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 14464-29-0
Cat. No. B089227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinimidyl acetate
CAS14464-29-0
Synonymssuccinimidyl acetate
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3
InChIKeySIFCHNIAAPMMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinimidyl Acetate: Chemical and Functional Baseline


Succinimidyl acetate (N‑succinimidyl acetate, Acetic acid N‑hydroxysuccinimide ester; CAS 14464‑29‑0) is a pyrrolidine‑2‑one derivative [1] belonging to the N‑hydroxysuccinimide (NHS) ester class. It serves as a reactive acetylating agent, primarily targeting primary amines in proteins, peptides, and other biomolecules to form stable amide linkages . This compound is supplied as a white crystalline powder with purities typically ≥98% and is utilized in bioconjugation, protein modification, and as a chemical intermediate .

Risks of Generic NHS Ester Substitution


Within the NHS ester family, compounds differ markedly in reactivity, selectivity, solubility, and downstream compatibility. Simple substitution of succinimidyl acetate with a longer‑chain NHS ester (e.g., N‑succinimidyl dodecanoate) alters site‑specific acylation patterns [1], while replacing it with diethylpyrocarbonate (DEPC) introduces specialized workflow requirements that deviate from standard proteomic protocols [2]. Even the water‑soluble sulfo‑NHS‑acetate variant exhibits distinct solubility and handling properties . Consequently, procurement decisions that treat these reagents as interchangeable risk non‑reproducible results and increased experimental complexity.

Comparative Evidence for Procurement Decisions


Workflow Compatibility vs. Diethylpyrocarbonate (DEPC)

In a direct comparative evaluation of covalent labeling reagents for structural proteomics, N‑hydroxysuccinimidyl acetate (NHS‑acetate) and diethylpyrocarbonate (DEPC) were assessed for their ability to label solvent‑accessible amino acid residues in protein complexes. Both reagents delivered comparable labeling results, but NHS‑acetate labeling was fully compatible with standard proteomic workflows, whereas DEPC labeling required specialized experimental conditions and data analysis [1].

Structural proteomics Covalent labeling Mass spectrometry

Site-Selectivity vs. Long-Chain NHS Esters

Acylation of human insulin was studied using succinimidyl acetate (C2 transfer reagent) and succinimidyl dodecanoate (C12 transfer reagent). With the C12 reagent, 88% of the acylation occurred specifically at the epsilon‑amino group of Lys B29. In contrast, succinimidyl acetate produced equal amounts of singly acetylated product (at Lys B29) and doubly acetylated product (at Lys B29 and the N‑terminal Gly A1) [1].

Protein acylation Insulin modification Site‑selectivity

Reactivity in Metallaphotoredox C–H Acylation

In a study on direct C(sp³)–H acylation, N‑acylsuccinimides (including succinimidyl acetate) served as efficient acyl reagents, exhibiting superior reactivity over acyl chlorides. Mechanistic investigations revealed that the N‑acylsuccinimides follow an uncommon reaction pathway commencing with C–H activation prior to oxidative addition, whereas acyl chlorides do not engage in this pathway [1].

Metallaphotoredox catalysis C–H acylation Synthetic methodology

Solubility Profile vs. Sulfo-NHS-Acetate

Succinimidyl acetate exhibits a calculated LogP of -1.34 [1] to -1.81 [2], indicating limited water solubility and favoring organic solvents such as DMSO or DMF. In contrast, sulfo‑NHS‑acetate (CAS 152305‑87‑8) bears a sulfonate group that confers high water solubility . While direct solubility values are not compared in a single study, this class‑level distinction is critical for application design.

Bioconjugation Organic synthesis Solubility

Purity and Physical Specifications

Commercially available succinimidyl acetate is routinely supplied with purity ≥98% (GC or HPLC) and a melting point range of 132–136 °C [1]. These specifications are consistent across major suppliers, providing a reliable benchmark for procurement and ensuring batch‑to‑batch reproducibility.

Analytical chemistry Quality control Bioconjugation

Validated Application Scenarios


Standard Proteomic Covalent Labeling

Succinimidyl acetate is the preferred covalent labeling reagent for structural proteomics when integration into standard LC‑MS/MS workflows is essential. Unlike diethylpyrocarbonate (DEPC), it does not require specialized handling or data analysis, delivering comparable labeling results with operational simplicity [4].

Multi-Site Acetylation of Proteins and Peptides

When a less sterically hindered, promiscuous acetylating agent is needed—for example, to introduce multiple acetyl groups onto a protein—succinimidyl acetate (C2) is the appropriate choice. Compared to longer‑chain NHS esters like succinimidyl dodecanoate, it yields a mixture of mono‑ and di‑acetylated species, enabling broader modification patterns [4].

Metallaphotoredox C–H Acylation

In synthetic chemistry, succinimidyl acetate belongs to the N‑acylsuccinimide class that demonstrates superior reactivity over traditional acyl chlorides in direct C(sp³)–H acylation via metallaphotoredox catalysis. Its unique reaction pathway (C–H activation prior to oxidative addition) provides a mechanistic advantage for streamlined ketone synthesis [4].

Organic-Phase or Mixed-Solvent Bioconjugation

For reactions requiring an organic or aqueous‑organic medium (e.g., DMSO‑assisted labeling of hydrophobic peptides), succinimidyl acetate's limited water solubility (LogP -1.34) is advantageous. In contrast, the water‑soluble sulfo‑NHS‑acetate is contraindicated in these environments, making the parent NHS ester the reagent of choice for such conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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